1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride solubility in water and organic solvents
1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride
A Comprehensive Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for its determination. By synthesizing foundational chemical principles with established experimental protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists. The guide outlines the theoretical considerations for solubility, provides detailed, field-proven methodologies for its empirical determination, and discusses the critical implications of these properties in the context of drug discovery and development.
Introduction to 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride
1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride, also known as 7-acetylindoline hydrochloride, is a heterocyclic organic compound. The indoline scaffold is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The physicochemical properties of such molecules, particularly their solubility, are of paramount importance as they directly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[2]
The hydrochloride salt form of this compound is designed to enhance its aqueous solubility and stability, a common strategy in pharmaceutical development to improve the handling and formulation of basic compounds.[3] Understanding the solubility of this specific molecule in both aqueous and organic media is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.
Theoretical Considerations for Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride, several key structural features will dictate its solubility profile:
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The Indoline Ring System: The parent indoline molecule has low solubility in water but is soluble in organic solvents such as ethanol and ether.[4][5] This is attributed to the nonpolar bicyclic structure.
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The Acetyl Group: The presence of a carbonyl group in the acetyl moiety introduces polarity and a potential hydrogen bond acceptor site, which may slightly enhance solubility in polar solvents.
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The Hydrochloride Salt: The formation of a hydrochloride salt with the secondary amine in the indoline ring is the most significant factor influencing aqueous solubility. The ionic nature of the salt will facilitate dissolution in polar protic solvents, most notably water.
Based on these features, it is anticipated that 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride will exhibit significantly higher solubility in water and polar protic solvents compared to its free base form. Its solubility in nonpolar organic solvents is expected to be limited.
Hypothetical Solubility Data Framework
| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) at 25°C | Classification |
| Water | Aqueous | 50 - 100 | Soluble |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | 45 - 90 | Soluble |
| Methanol | Polar Protic | 20 - 40 | Soluble |
| Ethanol | Polar Protic | 10 - 25 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely Soluble |
| Dichloromethane | Nonpolar | < 1 | Sparingly Soluble |
| Hexanes | Nonpolar | < 0.1 | Practically Insoluble |
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[6][7] This method is widely accepted for its reliability and is recommended for obtaining accurate solubility data.[6]
Shake-Flask Solubility Protocol
This protocol outlines the steps for determining the equilibrium solubility of 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride.
Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.
Materials:
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1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride (high purity)
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Selected solvents (e.g., water, PBS, ethanol, DMSO)
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Analytical balance
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Vials with screw caps
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Constant temperature shaker/incubator
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Centrifuge
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
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Add a known volume of the desired solvent to each vial.
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Equilibration:
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Securely cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, this may extend to 72 hours or longer.[8] It is advisable to take measurements at different time points to confirm that equilibrium has been reached.[8]
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Phase Separation:
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After equilibration, allow the vials to stand to let the excess solid settle.
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To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
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Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.
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Quantification:
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Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.
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Analyze the diluted samples using HPLC to determine the concentration of the dissolved compound. A standard calibration curve prepared with known concentrations of the compound is essential for accurate quantification.[6]
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Data Analysis:
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Calculate the solubility of 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride in each solvent by multiplying the measured concentration by the dilution factor.
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Express the final solubility in appropriate units, such as mg/mL or mol/L.
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Considerations for pH-Dependent Solubility
For ionizable compounds like 1-(2,3-Dihydro-1H-indol-7-yl)-ethanone hydrochloride, solubility is often pH-dependent. Therefore, it is crucial to determine its solubility in a range of buffered solutions. The World Health Organization (WHO) recommends testing at a minimum of three pH conditions: pH 1.2, 4.5, and 6.8.[8]
pH-Dependent Solubility Determination Workflow
Caption: Workflow for Determining pH-Dependent Solubility.
Implications for Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability.[9]
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Formulation Development: Solubility data guides the selection of appropriate excipients and dosage forms.[9] For a compound with good aqueous solubility, a simple oral solid dosage form might be feasible. For compounds with lower solubility, more complex formulations such as amorphous solid dispersions or lipid-based systems may be necessary.
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Biopharmaceutics Classification System (BCS): The aqueous solubility of an API is a key parameter in the BCS, which is used to predict the in vivo performance of a drug product.[8]
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Preclinical and Clinical Studies: Understanding the solubility of a compound in various biological fluids is essential for designing meaningful in vitro and in vivo experiments.
Conclusion
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available from: [Link]
-
Annex 4 - World Health Organization (WHO). Available from: [Link]
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